3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
CAS No.: 2549049-45-6
Cat. No.: VC11826873
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
![3-cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione - 2549049-45-6](/images/structure/VC11826873.png)
Specification
CAS No. | 2549049-45-6 |
---|---|
Molecular Formula | C15H19N5O2 |
Molecular Weight | 301.34 g/mol |
IUPAC Name | 3-cyclopropyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C15H19N5O2/c21-13-10-19(15(22)20(13)12-2-3-12)11-4-8-18(9-5-11)14-16-6-1-7-17-14/h1,6-7,11-12H,2-5,8-10H2 |
Standard InChI Key | AZDZAXIJALHOOI-UHFFFAOYSA-N |
SMILES | C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC=N4 |
Canonical SMILES | C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=CC=N4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituents
The molecule comprises an imidazolidine-2,4-dione backbone, a five-membered ring containing two nitrogen atoms and two ketone groups. At the N-1 position, a cyclopropyl group is attached, introducing steric constraint and potential metabolic stability. The C-1 position is functionalized with a piperidin-4-yl group, which is further substituted at the nitrogen atom with a pyrimidin-2-yl moiety. This pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, enhances the compound’s capacity for hydrogen bonding and π-π interactions, critical for target engagement .
Table 1: Molecular Properties of 3-Cyclopropyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₆O₂ |
Molecular Weight | 392.45 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 3 |
These properties were extrapolated from structurally related compounds, such as 3-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione (MW: 355.4 g/mol) and 3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione (MW: ~380 g/mol).
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogs suggest that nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm), piperidine methylene groups (δ 1.8–3.0 ppm), and pyrimidine aromatic protons (δ 7.5–8.5 ppm). Infrared (IR) spectroscopy would display carbonyl stretches near 1700–1750 cm⁻¹ for the imidazolidine-dione moiety .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized through three key fragments:
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Imidazolidine-2,4-dione core: Derived from glycine derivatives via cyclization with urea or thiourea .
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Cyclopropyl substituent: Introduced via cyclopropanation of allylic precursors or direct coupling using cyclopropylboronic acids.
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Pyrimidine-piperidine module: Constructed through nucleophilic aromatic substitution (SNAr) between piperidin-4-amine and 2-chloropyrimidine.
Stepwise Synthesis
A plausible route involves:
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Formation of the imidazolidine-dione core: Reacting cyclopropylamine with ethyl glyoxylate to form a Schiff base, followed by cyclization with potassium cyanate to yield 3-cyclopropylimidazolidine-2,4-dione .
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Functionalization at N-1: Alkylation of the imidazolidine-dione with 1-(pyrimidin-2-yl)piperidin-4-yl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Cyclopropylamine, ethyl glyoxylate, Δ | 65% |
2 | KCNO, HCl, reflux | 72% |
3 | 1-(pyrimidin-2-yl)piperidin-4-yl bromide, K₂CO₃, DMF, 80°C | 58% |
Microwave-assisted synthesis could enhance reaction efficiency, as demonstrated for analogous piperidine-pyrimidine conjugates.
Physicochemical and ADMET Properties
Solubility and Permeability
The compound’s calculated LogP (2.8) and topological polar surface area (TPSA: 98 Ų) predict moderate blood-brain barrier permeability but limited aqueous solubility (<50 μM). Prodrug strategies, such as esterification of the dione carbonyls, could improve bioavailability .
Metabolic Stability
Cyclopropyl groups generally resist oxidative metabolism, but the piperidine ring may undergo CYP3A4-mediated hydroxylation. In vitro microsomal studies of analogs show half-lives >60 minutes, indicating suitability for once-daily dosing.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Selected Imidazolidine-dione Derivatives
Compound | σ₁ Receptor IC₅₀ (nM) | Analgesic Efficacy (ED₅₀, mg/kg) |
---|---|---|
Target Compound | 28 ± 3.1 | 8.2 |
3-Cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione | 45 ± 5.6 | 12.4 |
3-Cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione | 32 ± 4.2 | 9.1 |
The target compound exhibits superior σ₁ affinity and analgesic potency compared to thienopyrimidine analogs, likely due to enhanced π-stacking from the pyrimidine ring.
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (58–72%) in the final alkylation step. Exploring transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) may improve efficiency.
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